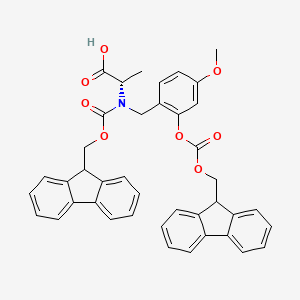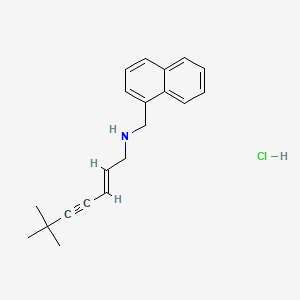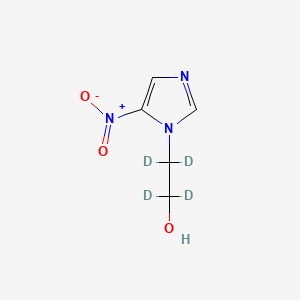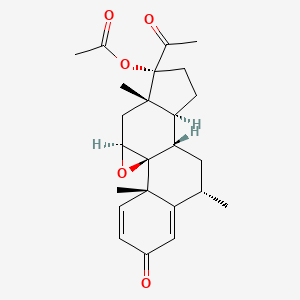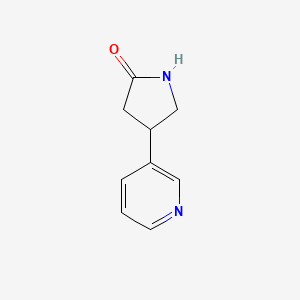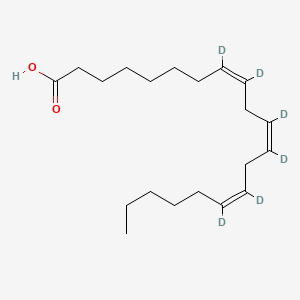
Ácido dihomo-|A-linolénico-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihomo-γ-Linolenic Acid-d6 is a deuterated form of Dihomo-γ-Linolenic Acid, a polyunsaturated fatty acid with 20 carbon atoms and three cis double bonds. This compound is significant in the study of metabolic pathways and inflammation due to its role as a precursor to various bioactive lipids .
Aplicaciones Científicas De Investigación
Dihomo-γ-Linolenic Acid-d6 is used extensively in scientific research due to its role in metabolic pathways and its anti-inflammatory properties .
Chemistry
In chemistry, it is used as a standard in mass spectrometry for the quantification of Dihomo-γ-Linolenic Acid .
Biology
In biological research, it is used to study the metabolism of polyunsaturated fatty acids and their role in cellular processes .
Medicine
In medicine, it is investigated for its potential therapeutic effects in inflammatory diseases, such as rheumatoid arthritis and atopic dermatitis .
Industry
In the industry, it is used in the production of specialized dietary supplements and pharmaceuticals .
Mecanismo De Acción
Dihomo-γ-Linolenic Acid-d6 exerts its effects by serving as a precursor to various bioactive lipids, including prostaglandins and leukotrienes . These lipids play crucial roles in inflammation and immune responses. The compound is metabolized by enzymes such as cyclooxygenase and lipoxygenase, leading to the formation of anti-inflammatory and pro-inflammatory mediators .
Análisis Bioquímico
Biochemical Properties
Dihomo-γ-linolenic Acid-d6 plays a crucial role in biochemical reactions. It is a substrate for the enzymes cyclooxygenase and lipoxygenase . The interactions between Dihomo-γ-linolenic Acid-d6 and these enzymes lead to the production of various eicosanoids, which are signaling molecules that have wide-ranging effects on the body’s cardiovascular, immune, and inflammatory responses .
Cellular Effects
Dihomo-γ-linolenic Acid-d6 has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has anti-inflammatory and anti-proliferative activities, and it can attenuate atherosclerosis in the apolipoprotein E deficient mouse model system .
Molecular Mechanism
The molecular mechanism of Dihomo-γ-linolenic Acid-d6 involves its conversion into prostaglandin E1 (PGE1) through the cyclooxygenase pathway . PGE1 inhibits platelet aggregation and also exerts a vasodilatory effect . This mechanism of action allows Dihomo-γ-linolenic Acid-d6 to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Dihomo-γ-linolenic Acid-d6 is involved in several metabolic pathways. It can be converted to arachidonic acid (AA), another 20-carbon ω-6 PUFA . This conversion involves various enzymes and cofactors . The balance of AA to DGLA is a critical factor affecting inflammatory processes in the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dihomo-γ-Linolenic Acid-d6 can be synthesized by the elongation of γ-Linolenic Acid, which involves the addition of two carbon atoms to the γ-Linolenic Acid molecule. This process is typically catalyzed by fatty acid elongases . The deuterated form, Dihomo-γ-Linolenic Acid-d6, is prepared by incorporating deuterium atoms at specific positions in the molecule. This is achieved through the use of deuterated reagents and solvents during the synthesis .
Industrial Production Methods
Industrial production of Dihomo-γ-Linolenic Acid-d6 involves the use of biotechnological methods, such as the fermentation of genetically modified microorganisms that can produce the desired fatty acid. These microorganisms are cultured in deuterated media to incorporate deuterium into the fatty acid .
Análisis De Reacciones Químicas
Types of Reactions
Dihomo-γ-Linolenic Acid-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxygenated derivatives, reduced forms of the fatty acid, and halogenated compounds .
Comparación Con Compuestos Similares
Similar Compounds
Arachidonic Acid: Another polyunsaturated fatty acid with 20 carbon atoms, but with four cis double bonds.
γ-Linolenic Acid: An 18-carbon fatty acid with three cis double bonds.
Linoleic Acid: An 18-carbon fatty acid with two cis double bonds.
Uniqueness
Dihomo-γ-Linolenic Acid-d6 is unique due to its deuterated form, which makes it a valuable tool in mass spectrometry and metabolic studies. Its role as a precursor to both anti-inflammatory and pro-inflammatory mediators also distinguishes it from other similar fatty acids .
Propiedades
IUPAC Name |
(8Z,11Z,14Z)-8,9,11,12,14,15-hexadeuterioicosa-8,11,14-trienoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-/i6D,7D,9D,10D,12D,13D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBAELRKJCKHQD-JALKMEHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\CCCCCCC(=O)O)/[2H])/[2H])/CCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: Why is Dihomo-γ-linolenic Acid-d6 used in the research instead of the non-deuterated Dihomo-γ-linolenic Acid?
A1: The research utilizes Dihomo-γ-linolenic Acid-d6 as an internal standard for the quantification of Dihomo-γ-linolenic Acid in serum samples using LC-MS/MS. [] Internal standards are crucial in mass spectrometry to correct for variations during sample preparation and ionization. Deuterated analogs, like Dihomo-γ-linolenic Acid-d6, are chemically similar to the target analyte but have a different mass due to the presence of heavier deuterium atoms. This mass difference allows for differentiation during mass spectrometry analysis, while the similar chemical behavior ensures that the internal standard undergoes similar extraction and ionization efficiencies as the target analyte.
Q2: What analytical method is used to detect Dihomo-γ-linolenic Acid and its deuterated counterpart in the study?
A2: The research employs Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) to detect and quantify Dihomo-γ-linolenic Acid and Dihomo-γ-linolenic Acid-d6. [] This technique combines the separation capabilities of liquid chromatography with the sensitivity and selectivity of mass spectrometry.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

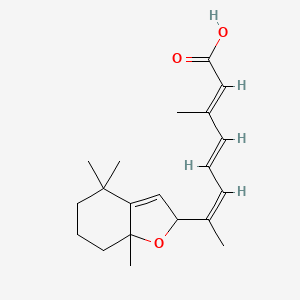

![(4aR,8aR)-1-Nitrosodecahydropyrazino[2,3-b]pyrazine](/img/structure/B586364.png)
